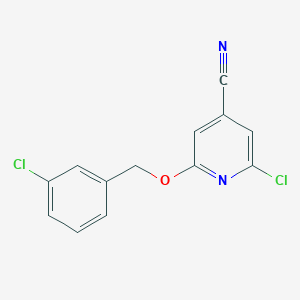

2-(3-Chlorobenzyloxy)-6-chloroisonicotinonitrile

説明

2-(3-クロロベンジルオキシ)-6-クロロイソニコチノニトリルは、さまざまな科学分野で潜在的な用途を持つ化学化合物です。この化合物は、クロロベンジルオキシ基とクロロイソニコチノニトリル部分を特徴とし、これらが独自の化学特性に貢献しています。

特性

分子式 |

C13H8Cl2N2O |

|---|---|

分子量 |

279.12 g/mol |

IUPAC名 |

2-chloro-6-[(3-chlorophenyl)methoxy]pyridine-4-carbonitrile |

InChI |

InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-6-10(7-16)5-12(15)17-13/h1-6H,8H2 |

InChIキー |

MGYAMTJNJZZLMV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Cl)COC2=NC(=CC(=C2)C#N)Cl |

製品の起源 |

United States |

準備方法

2-(3-クロロベンジルオキシ)-6-クロロイソニコチノニトリルの合成は、通常、3-クロロベンジルアルコールと6-クロロイソニコチノニトリルを特定の条件下で反応させることで行われます。この反応は、多くの場合、炭酸カリウムなどの塩基と、DMF(ジメチルホルムアミド)などの溶媒の存在下で行われます。混合物を加熱して、目的の生成物の形成を促進します。工業生産方法では、同様の合成ルートを使用する可能性がありますが、規模が大きく、収率と純度を高めるために反応条件が最適化されています。

化学反応の分析

科学研究の応用

化学: この化合物は、より複雑な有機分子の合成における中間体として使用され、新しい化合物を開発するためのビルディングブロックとして機能します。

生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性について調査されてきました。

医学: この化合物は、特に、その独自の化学構造が既存の治療法よりも優位性がある可能性がある特定の疾患の治療における治療薬としての可能性について研究されています。

産業: この化合物は、特殊化学品や材料の開発に使用され、さまざまな工業プロセスにおける進歩に貢献しています。

科学的研究の応用

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the development of new compounds.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical structure may offer advantages over existing treatments.

Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

作用機序

類似の化合物との比較

2-(3-クロロベンジルオキシ)-6-クロロイソニコチノニトリルは、次のような他の類似の化合物と比較することができます。

2-(3-クロロベンジルオキシ)-6-(ピペラジン-1-イル)ピラジン: この化合物は、肥満の治療における用途を持つ強力で選択的な5-HT2C作動薬です.

3-クロロ-4-(3-クロロベンジルオキシ)フェニルボロン酸: この化合物は、さまざまな化学反応で使用され、研究と産業における用途があります.

類似化合物との比較

2-(3-chlorobenzyloxy)-6-chloroisonicotinonitrile can be compared with other similar compounds, such as:

2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine: This compound is a potent and selective 5-HT2C agonist with applications in the treatment of obesity.

3-chloro-4-(3-chlorobenzyloxy)phenylboronic acid: This compound is used in various chemical reactions and has applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。